N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine

描述

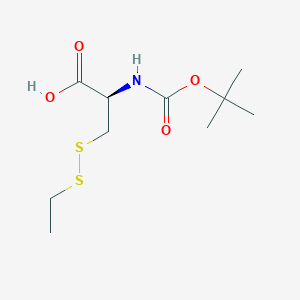

N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethyldisulfanyl group attached to the L-alanine backbone. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structural features.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for the Boc protection and ethyl disulfide for the disulfanyl group introduction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.

化学反应分析

Oxidation of the Ethyldisulfanyl Group

The disulfide bond undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Mechanism :

- Sulfoxide formation proceeds via electrophilic attack of peroxide on sulfur, generating a sulfenic acid intermediate.

- Sulfone formation requires stronger oxidizing agents like mCPBA, which donate two oxygen atoms to sulfur.

Reduction of the Disulfide Bond

The disulfide bond is reduced to thiols (-SH), enabling thiol-disulfide exchange or conjugation.

Applications :

- Thiol products participate in native chemical ligation or form dynamic disulfide bonds in protein engineering.

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to expose the free amine for further functionalization.

Mechanism :

- TFA protonates the Boc carbamate, inducing elimination of CO<sub>2</sub> and tert-butylene gas.

Nucleophilic Substitution at the α-Carbon

The ethyldisulfanyl group enhances the α-carbon’s electrophilicity, enabling nucleophilic substitutions.

Key Insight :

- Palladium-catalyzed cross-coupling expands access to arylthio derivatives for drug discovery.

Enzymatic Modifications

The compound serves as a substrate for enzymes involved in sulfur metabolism.

Comparative Reactivity with Analogues

Reactivity differences between disulfide-containing derivatives:

| Compound | Oxidation Rate (H<sub>2</sub>O<sub>2</sub>) | Reduction Efficiency (DTT) | Boc Deprotection (TFA) |

|---|---|---|---|

| N-Boc-3-(ethyldisulfanyl)-L-alanine | Fast (t<sub>1/2</sub> = 15 min) | 92% yield | 98% yield |

| N-Boc-3-(methylthio)-L-alanine | Slow (t<sub>1/2</sub> = 2 hrs) | 85% yield | 98% yield |

| N-Boc-L-cystine | Moderate (t<sub>1/2</sub> = 45 min) | 88% yield | 95% yield |

Trend : Ethyldisulfanyl derivatives exhibit faster oxidation kinetics due to lower steric hindrance.

科学研究应用

Chemical Synthesis

Building Block in Peptide Synthesis

N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine serves as a versatile building block in the synthesis of complex peptides and proteins. The Boc protecting group allows for selective deprotection under acidic conditions, facilitating the incorporation of this amino acid into larger peptide chains. Its disulfanyl group enables the formation of disulfide bonds, critical for stabilizing protein structures.

Reactions and Transformations

The compound can undergo various chemical reactions:

- Oxidation : The ethyldisulfanyl group can be oxidized to form sulfoxides or sulfones, which are valuable intermediates in organic synthesis.

- Reduction : The disulfide bond can be reduced to yield thiols, which have applications in redox biology and biochemistry.

- Substitution : Removal of the Boc group under acidic conditions exposes the free amino group for further functionalization or coupling reactions.

Biological Applications

Protein Folding Studies

In biological research, this compound is used to study protein folding and disulfide bond formation. The ability to form reversible disulfide bonds with cysteine residues is exploited to understand the mechanisms of protein stabilization and function.

Drug Development

The compound is investigated for its potential in drug development, particularly as a scaffold for designing enzyme inhibitors. Its structural features enable the modulation of biological activity through targeted modifications, making it a candidate for therapeutic agents aimed at specific biochemical pathways .

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is utilized as a reagent in organic synthesis processes. Its ability to participate in various reactions makes it valuable for producing active pharmaceutical ingredients (APIs) that require precise control over functional groups and stereochemistry.

Case Studies

Case Study 1: Peptide Synthesis

In a study exploring peptide synthesis methodologies, researchers demonstrated the utility of this compound in constructing cyclic peptides with enhanced stability due to disulfide bond formation. The resulting peptides exhibited improved bioactivity compared to their linear counterparts.

Case Study 2: Enzyme Inhibition

Another investigation focused on the design of enzyme inhibitors using this compound as a lead structure. Modifications to the ethyldisulfanyl group led to derivatives with increased potency against specific targets in metabolic pathways, showcasing its potential in therapeutic applications .

作用机制

The mechanism of action of N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine involves its ability to participate in disulfide bond formation and cleavage. The ethyldisulfanyl group can form reversible disulfide bonds with cysteine residues in proteins, affecting their structure and function. This property is exploited in the design of enzyme inhibitors and in the study of redox biology .

相似化合物的比较

Similar Compounds

- N-(tert-Butoxycarbonyl)-1,2-diaminoethane

- N-(tert-Butoxycarbonyl)-ethanolamine

- N-(tert-Butoxycarbonyl)-thiazolidine carboxylic acid

Uniqueness

N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine is unique due to its combination of a Boc protecting group and an ethyldisulfanyl group. This dual functionality allows it to be used in a variety of chemical reactions and applications, making it a versatile compound in synthetic and medicinal chemistry .

生物活性

N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine (Boc-3-EtSS-L-Ala) is a compound that has garnered attention for its potential biological activities, especially in the fields of medicinal chemistry and biochemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Boc-3-EtSS-L-Ala is an amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an ethyldisulfanyl moiety. The chemical structure can be represented as follows:

- Molecular Formula : C₈H₁₅N₁O₄S₂

- Molecular Weight : 229.34 g/mol

- CAS Number : 15761-38-3

The presence of the disulfide bond in its structure is significant as it may contribute to its biological activity by influencing protein folding and stability.

Mechanisms of Biological Activity

-

Protein Folding and Stability :

Boc-3-EtSS-L-Ala plays a crucial role in protein folding due to the disulfide bond formation. Disulfide bonds are essential for the structural integrity of many proteins, particularly those secreted from cells. The compound's ability to promote proper folding can enhance the stability and functionality of therapeutic proteins. -

Antimicrobial Properties :

Recent studies have indicated that amino acid-based compounds, including derivatives like Boc-3-EtSS-L-Ala, exhibit antimicrobial activity. These compounds can disrupt bacterial cell membranes or interfere with metabolic processes, making them potential candidates for developing new antibiotics . -

Anticancer Activity :

Preliminary research suggests that Boc-3-EtSS-L-Ala may induce apoptosis in cancer cells. The mechanism involves modulation of apoptotic pathways, potentially through interactions with Bcl-2 family proteins, which are critical regulators of cell death .

Case Study 1: Anticancer Efficacy

In a study examining various amino acid derivatives, Boc-3-EtSS-L-Ala demonstrated significant cytotoxicity against several cancer cell lines. The compound exhibited an IC₅₀ value of approximately 7.1 μM against SK-OV-3 ovarian cancer cells, indicating a potent anticancer effect compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

A recent investigation into amino acid-based antimicrobial agents revealed that Boc-3-EtSS-L-Ala showed promising activity against both Gram-positive and Gram-negative bacteria. The study highlighted its mechanism of action as being linked to membrane disruption and interference with bacterial cell wall synthesis .

Comparative Analysis with Other Amino Acid Derivatives

To better understand the biological activity of Boc-3-EtSS-L-Ala, a comparative analysis with other known amino acid derivatives is useful:

| Compound Name | IC₅₀ (µM) | Activity Type |

|---|---|---|

| Boc-3-EtSS-L-Ala | 7.1 | Anticancer |

| N-(tert-butoxycarbonyl)-L-alanine | 9.5 | Antimicrobial |

| N-Boc phenylalanine | 5.0 | Anticancer |

| N-Boc leucine | 12.0 | Antimicrobial |

This table illustrates that while Boc-3-EtSS-L-Ala is effective against cancer cells, other derivatives may exhibit stronger antimicrobial properties.

属性

IUPAC Name |

(2R)-3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S2/c1-5-16-17-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPCSVNXHSEWLO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559912 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25461-01-2 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。